Home > Products > Building Blocks P11429 > (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid - 1232810-21-7

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid

Catalog Number: EVT-1682809
CAS Number: 1232810-21-7
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohepta[c]pyridazin ring system. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and other areas. Its structural complexity and the presence of functional groups make it a subject of ongoing research.

Source

The compound can be synthesized through various chemical pathways that involve multiple steps starting from readily available precursors. It is related to other pyridazine derivatives, which have been studied for their biological activities and potential therapeutic applications.

Classification

This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities. Heterocycles are compounds containing rings that include atoms other than carbon, such as nitrogen, oxygen, or sulfur.

Synthesis Analysis

Methods

The synthesis of (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid typically involves several key steps:

  1. Formation of the Cyclohepta[c]pyridazin Ring: This is achieved through cyclization reactions involving appropriate precursors such as substituted hydrazines and cycloheptanones. The reaction conditions may vary between acidic and basic environments to facilitate the formation of the desired ring structure.
  2. Introduction of the Oxo Group: Oxidation reactions are employed to introduce the oxo group at the required position on the ring system.
  3. Acetylation: The final step involves attaching an acetic acid moiety to complete the synthesis of the compound.

Technical Details

The synthesis may utilize techniques such as refluxing in solvents like acetic acid or employing high-pressure reactors to enhance yield and efficiency. For example, ammonium acetate-mediated cyclocondensation has been explored as a method to facilitate these reactions under controlled conditions .

Molecular Structure Analysis

Structure

The molecular formula for (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol. The structure features a cycloheptapyridazine ring with an oxo group and an acetic acid side chain.

Data

Key structural data includes:

  • IUPAC Name: (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
  • InChI Key: MEAGGFGELVJVEE-UHFFFAOYSA-N
  • Canonical SMILES: C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CN=CC=C3
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: The oxo group can be oxidized further or converted into hydroxyl groups.
  2. Reduction: Reduction processes can convert ketones into alcohols.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at the pyridine ring or other reactive sites on the molecule.

Technical Details

These reactions often require specific conditions such as temperature control and choice of solvent to optimize yields and selectivity .

Mechanism of Action

The mechanism of action for (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid involves its interaction with biological targets such as enzymes or receptors. It may inhibit enzymatic activity or modulate receptor functions leading to alterations in cellular pathways that could result in therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: Solid form (exact color may vary based on purity).
  • Melting Point: Specific melting point data would need to be determined experimentally.

Chemical Properties

Relevant chemical properties include:

  • Solubility in polar solvents.
  • Stability under various pH conditions.

Further studies are required to elucidate detailed physical properties such as boiling point and solubility profiles.

Applications

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: Investigating its effects on cellular processes and pathways.
  3. Industrial Applications: Potential use in developing agrochemicals or other specialty chemicals due to its unique structural features.
Theoretical Frameworks in Heterocyclic Chemistry

Role of Pyridazine Derivatives in Medicinal Chemistry

Pyridazine (1,2-diazine) represents a privileged nitrogen-containing heterocyclic scaffold in drug discovery due to its unique physicochemical properties and bioisosteric relationships. The presence of two adjacent nitrogen atoms within the six-membered ring creates a strong dipole moment (~3.9 D), enhancing water solubility and influencing molecular recognition patterns. Pyridazine derivatives frequently exhibit diverse pharmacological activities, including antihypertensive, antidepressant, anticonvulsant, and antiplatelet effects. The scaffold's ability to engage in hydrogen bonding through both nitrogen acceptors and the ortho-positioned CH donor creates exceptional opportunities for target binding. Furthermore, pyridazines serve as bioisosteres for phenyl, pyridine, and pyrimidine rings, offering medicinal chemists valuable tools for optimizing ADME properties while maintaining target affinity. The structural versatility allows extensive derivatization at positions 3, 4, and 6, enabling fine-tuning of electronic characteristics and steric profiles for specific biological targets [1].

Table 1: Pharmacological Significance of Pyridazine Derivatives in Drug Development

Biological ActivityMolecular TargetKey Structural FeaturesTherapeutic Application
AntihypertensivePDE inhibitors3,6-Disubstitution patternsVasodilation, Heart failure
AntidepressantMAO inhibitors4-Aryl/heteroaryl substituentsNeurotransmitter modulation
AnticonvulsantGABAergic system3-Amino/oxy substitutionsSeizure disorders
AntiplateletPDE3/PDE5Fused tricyclic systemsThrombosis prevention
AnticancerKinase inhibitors4-Anilino derivativesTyrosine kinase modulation

Cyclohepta-Pyridazine Systems as Bioactive Scaffolds

The integration of pyridazine with a seven-membered carbocyclic ring creates the cyclohepta[c]pyridazine scaffold, a structurally distinctive framework with emerging pharmacological relevance. This system belongs to the broader class of fused polycyclic heterocycles where the pyridazine moiety is annulated across the c-bond of the cycloheptane ring. Systematic naming follows Hantzsch-Widman nomenclature rules, where ring size and saturation are denoted by suffixes: "cyclohepta" indicates the seven-membered aliphatic ring, while "pyridazine" specifies the diazine component. The fusion pattern ([c]-fusion) specifies the bond shared between the rings [2]. The partially saturated cycloheptane ring introduces conformational flexibility while maintaining a semi-rigid architecture essential for precise three-dimensional target interactions. The scaffold's strategic functionalization points – particularly the 3-oxo group and the 2-acetic acid side chain in our target compound – create opportunities for ionic and hydrogen bonding interactions with biological targets. Compared to its six-membered cyclohexa analogues, the expanded ring size modifies the spatial orientation of pharmacophores and influences the planarity of the system, potentially enhancing selectivity toward specific protein targets. The documented bioactivity of structurally related fused systems, such as pyridazino[3,4-b]indoles (aza-analogues of β-carbolines), underscores the therapeutic potential of such frameworks [1]. These compounds demonstrate significant affinity for neurological targets, including benzodiazepine receptors, suggesting potential CNS applications for appropriately functionalized derivatives.

QSAR Modeling for Cycloheptapyridazine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework for predicting the biological behavior and optimizing the structure of cycloheptapyridazine derivatives. Key molecular descriptors relevant to this scaffold include:

  • Electronic Parameters: The electron-deficient nature of the pyridazine ring significantly influences charge distribution. Hammett constants (σ) for substituents at positions 3 and 6 correlate with electron-withdrawing capacity affecting hydrogen bond acceptor strength and overall polarity. The 3-oxo group acts as a strong electron-withdrawing moiety.
  • Steric and Conformational Parameters: Taft steric parameters (Es) and molar refractivity (MR) values for substituents on the cycloheptane ring or the acetic acid side chain are crucial. The puckered conformation of the cycloheptane ring introduces specific three-dimensionality, quantified by parameters like principal moments of inertia and molecular volume. The flexibility of the seven-membered ring allows adoption of bioactive conformations less accessible to smaller fused systems.
  • Hydrophobic Parameters: Octanol-water partition coefficients (log P) significantly impact absorption and distribution. The scaffold's inherent polarity (contributed by the pyridazine nitrogens and carboxylic acid) generally favors hydrophilicity, but can be modulated by esterification or amidation of the acetic acid moiety or introduction of hydrophobic groups on the cycloheptane ring. Calculative methods (e.g., ClogP) are essential tools for predicting this behavior early in design.
  • Topological Descriptors: Molecular connectivity indices and electrotopological state (E-state) indices for key atoms (e.g., the carbonyl oxygen at position 3, the carboxylic acid oxygen atoms, the pyridazine nitrogens) encode information about potential binding interactions. The presence of the acetic acid linker at position 2 provides a handle for modulating distance-based topological parameters relative to the core heterocycle.

QSAR models derived for related fused pyridazines, such as pyridazino[3,4-b]indoles, highlight the importance of the electronic character and steric bulk of substituents at specific positions for receptor affinity (e.g., benzodiazepine receptor binding) [1]. These models can be extrapolated, with appropriate parameter adjustments for ring size and flexibility, to guide the design and optimization of novel cyclohepta[c]pyridazine acetic acid derivatives for target-specific applications, potentially focusing on neurological or anti-inflammatory targets where carboxylic acid-containing motifs are prevalent.

Table 2: Predicted Physicochemical Parameters for Core Scaffolds

Scaffold TypeCalculated logPTPSA (Ų)Molecular WeightH-bond DonorsH-bond AcceptorsRotatable Bonds
Pyridazine~0.525-3580020
Cyclohepta[c]pyridazine-3-one~1.2~45176030
(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic Acid~0.8~75236153

Properties

CAS Number

1232810-21-7

Product Name

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c14-10-6-8-4-2-1-3-5-9(8)12-13(10)7-11(15)16/h6H,1-5,7H2,(H,15,16)

InChI Key

PBSUVJYSLPPULE-UHFFFAOYSA-N

SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.